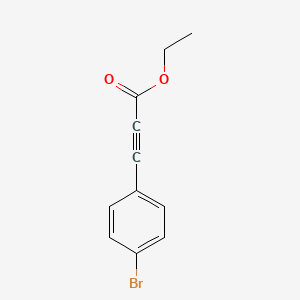

Ethyl 3-(4-bromophenyl)propiolate

Description

Ethyl 3-(4-bromophenyl)propiolate (CAS: 1282662-84-3) is an organobromine compound featuring a terminal alkyne ester functionalized with a 4-bromophenyl group. Its molecular formula is C₁₁H₉BrO₂, with a molecular weight of 253.09 g/mol. The compound is characterized by a propiolate backbone (HC≡C-COOEt) substituted at the triple bond’s terminal carbon with a para-brominated aromatic ring.

This compound serves as a versatile intermediate in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and cycloadditions for constructing complex aromatic systems . Its bromine substituent enhances electrophilicity at the phenyl ring, facilitating further functionalization, while the ethynyl ester group enables participation in click chemistry and alkyne-specific transformations .

Properties

Molecular Formula |

C11H9BrO2 |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

ethyl 3-(4-bromophenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H9BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 |

InChI Key |

OOYVAAPHSQLXJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

The table below summarizes key analogs and their properties:

Key Observations:

Electronic Effects :

- 4-Bromophenyl : Bromine’s moderate electron-withdrawing nature (via inductive effect) increases the alkyne’s electrophilicity, favoring coupling reactions.

- 4-Methoxyphenyl : The electron-donating methoxy group activates the aromatic ring toward electrophilic attack but may reduce alkyne reactivity compared to bromine .

- 4-Trifluoromethylphenyl : The CF₃ group’s strong electron-withdrawing effect significantly enhances the alkyne’s susceptibility to nucleophilic additions .

Steric and Stability Considerations :

- The trimethylsilyl group in ethyl 3-(trimethylsilyl)propiolate provides steric protection to the alkyne, preventing unwanted side reactions .

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing solubility in organic solvents and reaction kinetics .

Reactivity in Cross-Coupling Reactions

This compound has been employed in copper(I)-catalyzed Sonogashira-type couplings with boronic acids to synthesize β,β-diaryl acryl aldehydes, achieving high stereoselectivity (Scheme 50 in ). In contrast, the 4-fluorophenyl analog demonstrated comparable reactivity but lower yields in analogous reactions due to fluorine’s smaller size and reduced directing effects .

The trimethylsilyl-substituted propiolate is primarily used for alkyne masking; desilylation under mild conditions regenerates the terminal alkyne for downstream reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.